molecular formula C14H20O3S B14516299 4-(Benzenesulfonyl)octanal CAS No. 62692-48-2

4-(Benzenesulfonyl)octanal

Cat. No.: B14516299
CAS No.: 62692-48-2
M. Wt: 268.37 g/mol
InChI Key: BTAKWQOKWJIPMJ-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)octanal is a sulfonyl-substituted aliphatic aldehyde characterized by a benzenesulfonyl group attached to the fourth carbon of an octanal chain. Benzenesulfonyl compounds are widely studied for their reactivity, biological activity, and utility in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Properties

CAS No.

62692-48-2

Molecular Formula

C14H20O3S

Molecular Weight

268.37 g/mol

IUPAC Name

4-(benzenesulfonyl)octanal

InChI

InChI=1S/C14H20O3S/c1-2-3-8-13(11-7-12-15)18(16,17)14-9-5-4-6-10-14/h4-6,9-10,12-13H,2-3,7-8,11H2,1H3

InChI Key

BTAKWQOKWJIPMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC=O)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfonyl)octanal typically involves the reaction of benzenesulfonyl chloride with octanal. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which facilitates the nucleophilic substitution reaction. The general reaction scheme is as follows:

C6H5SO2Cl+C8H16OC6H5SO2C8H15O+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_8\text{H}_{16}\text{O} \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{C}_8\text{H}_{15}\text{O} + \text{HCl} C6​H5​SO2​Cl+C8​H16​O→C6​H5​SO2​C8​H15​O+HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfonyl)octanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed.

Major Products Formed

    Oxidation: 4-(Benzenesulfonyl)octanoic acid.

    Reduction: 4-(Benzenesulfonyl)octanol.

    Substitution: Various substituted benzenesulfonyl derivatives.

Scientific Research Applications

4-(Benzenesulfonyl)octanal has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)octanal involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with nucleophilic sites on enzymes and proteins, leading to inhibition or modification of their activity. The aldehyde group can also participate in various biochemical reactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Below is a detailed comparison of 4-(Benzenesulfonyl)octanal with structurally or functionally related benzenesulfonyl derivatives, based on molecular features, applications, and research findings.

Structural and Functional Group Variations

Table 1: Key Structural Differences
Compound Name Molecular Formula Functional Groups Key Applications/Properties Reference
This compound C₁₄H₂₀O₃S (inferred) Benzenesulfonyl, aldehyde Hypothesized use in organic synthesis N/A
4-Methylsulfonylbenzylamine C₈H₁₁NO₂S Benzenesulfonyl, methyl, amine Pharmaceutical intermediates
4-(Ethylsulfonyl)benzeneboronic acid C₈H₁₁BO₄S Benzenesulfonyl, ethyl, boronic acid Suzuki-Miyaura cross-coupling
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride C₁₁H₁₃Cl₂NO₃S Benzenesulfonyl, chloroamide Agrochemical/pharmaceutical synthesis
4-tert-Butylbenzenesulfonamide C₁₀H₁₅NO₂S Benzenesulfonyl, tert-butyl, amide Reference standard in drug analysis
Key Observations :
  • Aldehyde vs. Amine/Boronic Acid : The aldehyde group in this compound distinguishes it from amines (e.g., 4-Methylsulfonylbenzylamine) or boronic acids (e.g., 4-(Ethylsulfonyl)benzeneboronic acid). Aldehydes are highly reactive in nucleophilic additions, enabling applications in polymer chemistry or as intermediates in multi-step syntheses.
  • However, this remains speculative without experimental data.
  • Pharmaceutical Relevance : Compounds like 4-tert-Butylbenzenesulfonamide are used as reference standards in drug quality control, suggesting that benzenesulfonyl derivatives with bulky substituents (e.g., tert-butyl) are prioritized for stability and reproducibility .

Reactivity and Stability

Table 2: Reactivity Profiles
Compound Reactivity Highlights Stability Considerations
This compound Aldehyde group prone to oxidation (e.g., to carboxylic acid) and nucleophilic attack. Likely sensitive to light/heat.
4-Methylsulfonylbenzylamine Amine group participates in Schiff base formation; sulfonyl group stabilizes adjacent charges. Stable under inert conditions.
4-(Ethylsulfonyl)benzeneboronic acid Boronic acid enables cross-coupling reactions; ethylsulfonyl group enhances solubility. Hydrolysis-sensitive boronic acid.
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride Sulfonyl chloride reacts with amines/alcohols; chloroamide adds electrophilicity. Moisture-sensitive; requires anhydrous storage.
Key Findings :
  • Aldehyde-Specific Reactivity : The aldehyde in this compound may limit its utility in aqueous environments due to oxidation but could be advantageous in reductive amination or condensation reactions.
  • Sulfonyl Chlorides : Compounds like 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride exhibit high electrophilicity, making them versatile in synthesizing sulfonamides or sulfonate esters .

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